
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PECESF and is a derivative of formic acid. PECESF has shown promising results in scientific research, making it an important area of study.
Mechanism of Action
The mechanism of action of PECESF is not yet fully understood. However, it is believed that PECESF acts as an electrophilic reagent and reacts with nucleophiles to form new compounds. This reaction is believed to be the basis for its effectiveness as a reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PECESF. However, it has been found to be non-toxic and has no known harmful effects on living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using PECESF in laboratory experiments include its ease of synthesis, effectiveness as a reagent, and non-toxic nature. However, the limitations of using PECESF include its limited solubility in water and its relatively high cost.
Future Directions
There are several future directions for research on PECESF. One area of research is its potential use as a reagent in the synthesis of new organic compounds. Another area of research is its potential use in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of PECESF and its potential applications in various fields of scientific research.
Conclusion:
PECESF is a promising compound that has potential applications in various fields of scientific research. Its ease of synthesis, effectiveness as a reagent, and non-toxic nature make it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
PECESF can be synthesized through the reaction of propylamine, ethyl chloroformate, and thioformic acid. This reaction results in the formation of PECESF as a white crystalline solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
PECESF has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been its use as a reagent in organic synthesis. PECESF has been found to be an effective reagent in the synthesis of various organic compounds.
Properties
| 101491-87-6 | |
Molecular Formula |
C9H19NO4S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
InChI |
InChI=1S/C9H17NO4S/c1-3-6-14-9(12)15-7-5-10-8(11)13-4-2/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
PBXLDVLYQYKLAY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)SCCNC(=O)OCC |
Canonical SMILES |
CCCOC(=O)SCCNC(=O)OCC |
synonyms |
CARBAMIC ACID, N-(2-MERCAPTOETHYL)-, ETHYL ESTER, PROPYLTHIOCARBONATE (ester) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



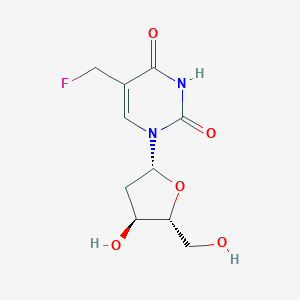
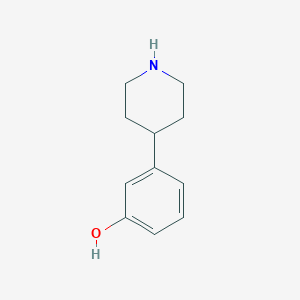

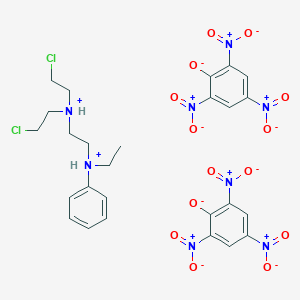
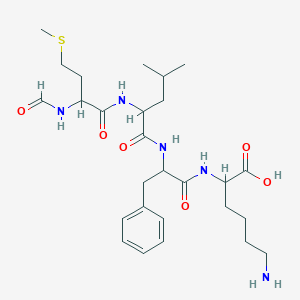
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
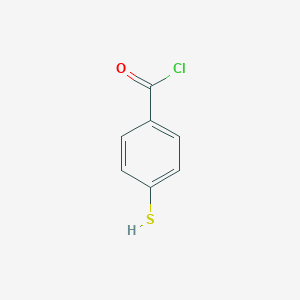
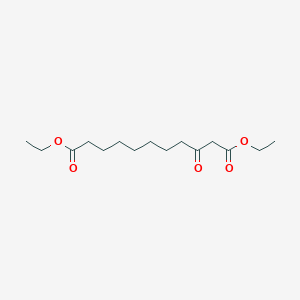
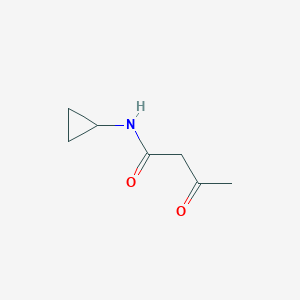
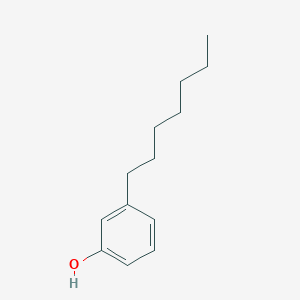
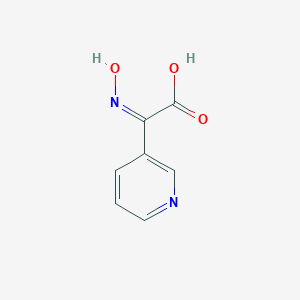
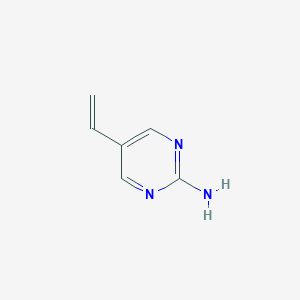
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
